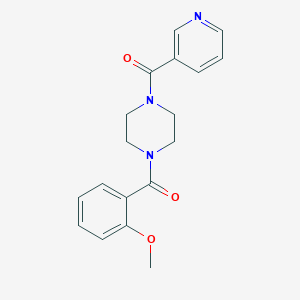![molecular formula C16H11N3S B5551351 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole is a useful research compound. Its molecular formula is C16H11N3S and its molecular weight is 277.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.06736854 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Platelet Activating Factor (PAF) Antagonists
Indole compounds, including derivatives similar to "3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole," have been identified as potent antagonists of Platelet Activating Factor (PAF). These compounds are useful in treating PAF-related disorders such as asthma, shock, respiratory distress syndrome, acute inflammation, transplanted organ rejection, gastrointestinal ulceration, allergic skin diseases, delayed cellular immunity, parturition, fetal lung maturation, and cellular differentiation (Summers & Albert, 1987).
Efficient Synthesis of Heterocycles
A novel synthesis approach has been reported for the production of benzothiazoles, pyrido[1,2-a]indoles, and other heterocycles, demonstrating a general and efficient method for heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores (Katritzky et al., 2000).
Antihypertensive Activity
Some imidazoindole derivatives have shown significant antihypertensive activity in experimental models. These compounds offer a new avenue for the treatment of hypertension, highlighting the potential therapeutic applications of indole derivatives in cardiovascular diseases (Adhikary et al., 1976).
Optoelectronic and Charge Transfer Properties
Research on indole-containing small molecules, such as 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, has revealed their promising optoelectronic and charge transfer properties at both molecular and solid-state bulk levels. These findings suggest potential applications in organic semiconductor devices (Irfan et al., 2019).
Novel Macrocyclic Compounds
The synthesis of macrocyclic compounds containing indole and 1,4-dihydropyridine heterocyclic subunits has been achieved, showcasing the versatility of indole derivatives in the design and synthesis of complex molecules with potential applications in molecular recognition, supramolecular chemistry, and drug design (Han et al., 2018).
Antioxidant Activity
Indole derivatives have been explored for their antioxidant activity, with some compounds showing significant potential as inhibitors of reactive oxygen species (ROS), suggesting their use in the development of new antioxidant therapies (Aziz et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(1H-indol-3-yl)-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c1-2-6-14-12(5-1)13(9-18-14)15-10-20-16(19-15)11-4-3-7-17-8-11/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOSOLJPGJURCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)
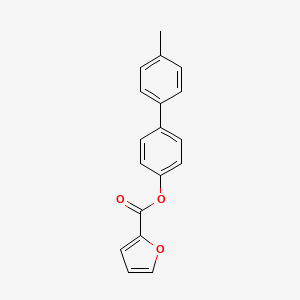
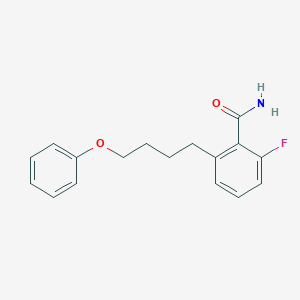
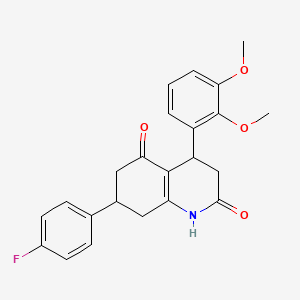
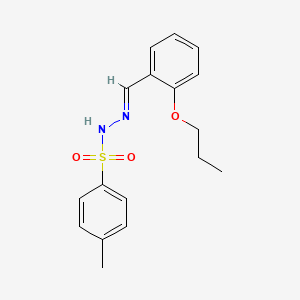
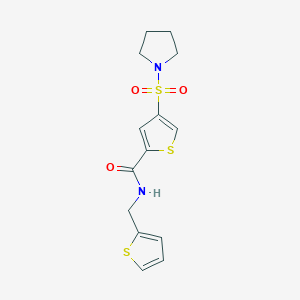
![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)
![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)
![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)
